(4-(Difluoromethoxy)-2-fluorophenyl)boronic acid
Overview
Description
“(4-(Difluoromethoxy)-2-fluorophenyl)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon group . They are used in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
Boronic acids can be synthesized through various methods. One common method is the electrophilic borylation of aryl Grignard reagents . Another approach involves the photoactivation of an in situ generated super electron donor for an efficient, transition-metal-free borylation of unactivated aryl chlorides .Molecular Structure Analysis
The molecular structure of boronic acids is generally planar, indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring . The molecular weight of “(4-(Difluoromethoxy)-2-fluorophenyl)boronic acid” is 187.94 g/mol .Chemical Reactions Analysis
Boronic acids are known for their ability to form boronate esters with 1,2- or 1,3-diols . This property is utilized in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Boronic acids, such as “(4-(Difluoromethoxy)-2-fluorophenyl)boronic acid”, are used as reagents in this process due to their stability, ease of preparation, and environmental benignity .
Glucose Sensing
Boronic acid derivatives, including “(4-(Difluoromethoxy)-2-fluorophenyl)boronic acid”, have been used in the development of non-enzymatic sensors for glucose monitoring . These sensors offer long-term stability and low cost, making them promising for practical applications .
Fluorescent Sensing
Boronic acid-based compounds have been used to create fluorescent sensors . These sensors can be used to detect various substances, including catechol and its amino-derivatives .
Mechanism of Action
Target of Action
Boronic acids, in general, can form a reversible non-ionic bond with nucleophilic biological compounds such as enzyme residues, nucleic acids, or hydroxyl groups from carbohydrates .
Mode of Action
Boronic acids are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that boronic acids are used in suzuki cross-coupling reactions with aryl and heteroaryl halides . This reaction is a key step in the synthesis of various organic compounds, impacting multiple biochemical pathways.
Result of Action
Boronic acids are known to participate in the formation of various organic compounds through suzuki cross-coupling reactions . These compounds can have a wide range of effects depending on their structure and the biological targets they interact with.
Future Directions
The future directions for the use of boronic acids like “(4-(Difluoromethoxy)-2-fluorophenyl)boronic acid” are promising. They are increasingly being used in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions . Furthermore, they are being explored for their potential applications in the field of medicinal chemistry .
properties
IUPAC Name |
[4-(difluoromethoxy)-2-fluorophenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O3/c9-6-3-4(14-7(10)11)1-2-5(6)8(12)13/h1-3,7,12-13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPKXPNIMSNXAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(F)F)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001229211 | |
Record name | B-[4-(Difluoromethoxy)-2-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001229211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Difluoromethoxy)-2-fluorophenyl)boronic acid | |
CAS RN |
1004775-34-1 | |
Record name | B-[4-(Difluoromethoxy)-2-fluorophenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004775-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[4-(Difluoromethoxy)-2-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001229211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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